molecular formula C9H12O3 B13323462 Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

Exo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

Cat. No.: B13323462
M. Wt: 168.19 g/mol
InChI Key: RSGYKULVFGGLSM-MEKDEQNOSA-N
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Description

endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid: is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research Its structure consists of a bicyclo[321]octane framework with an oxo group at the 8th position and a carboxylic acid group at the 3rd position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid can be achieved through several methods. One common approach involves the use of glycals as starting materials. The process typically includes a gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the efficient preparation of enantiomerically pure 8-oxabicyclo[3.2.1]octanes.

Industrial Production Methods

While specific industrial production methods for endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid are not widely documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions, using cost-effective reagents, and employing scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized under specific conditions.

    Reduction: The carboxylic acid group can be reduced to an alcohol or other derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the carboxylic acid group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a diketone, while reduction could produce an alcohol derivative.

Scientific Research Applications

endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid has several applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research explores its use in developing new pharmaceuticals.

    Industry: It is used in the production of fine chemicals and as an intermediate in organic synthesis.

Mechanism of Action

The mechanism by which endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid exerts its effects involves interactions with various molecular targets. The oxo and carboxylic acid groups play crucial roles in its reactivity and interactions with enzymes or receptors. The pathways involved depend on the specific application and the derivatives being studied.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

endo-8-oxobicyclo[3.2.1]octane-3-carboxylic acid is unique due to its specific functional groups and the resulting chemical properties. Its structure allows for diverse chemical modifications, making it a versatile compound in synthetic chemistry and pharmaceutical research.

Properties

Molecular Formula

C9H12O3

Molecular Weight

168.19 g/mol

IUPAC Name

(1R,5S)-8-oxobicyclo[3.2.1]octane-3-carboxylic acid

InChI

InChI=1S/C9H12O3/c10-8-5-1-2-6(8)4-7(3-5)9(11)12/h5-7H,1-4H2,(H,11,12)/t5-,6+,7?

InChI Key

RSGYKULVFGGLSM-MEKDEQNOSA-N

Isomeric SMILES

C1C[C@H]2CC(C[C@@H]1C2=O)C(=O)O

Canonical SMILES

C1CC2CC(CC1C2=O)C(=O)O

Origin of Product

United States

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